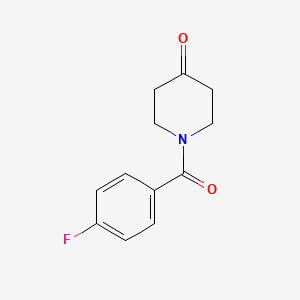

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

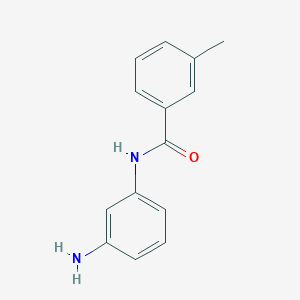

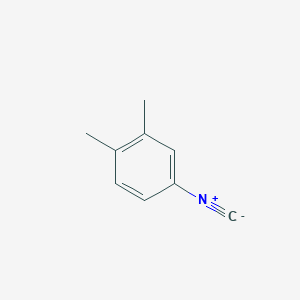

The compound “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” is an isoflavone used as a starting material in the preparation of relevant FPRs antagonists .

Synthesis Analysis

The synthesis of coumarin derivatives, including “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one”, has been a topic of interest for many research groups due to their biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction has been discussed .Molecular Structure Analysis

The molecular structure of “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” is represented by the linear formula C16H9F3O3 . It has a molecular weight of 306.244 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” are complex and involve multiple steps. For instance, the Pechmann reaction between resorcinol and ethyl acetoacetate is used to form 7-hydroxy-4-methyl-2H-chromen-2-one .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The compound has been extensively studied for its synthesis methodologies and biological activities. Researchers have explored the synthesis of various derivatives of chromen-4-one, investigating their antimicrobial and antioxidant activities. For instance, a study detailed the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, highlighting their potential in antimicrobial and antioxidant applications (Hatzade et al., 2008).

Spectral Analysis and DFT Studies

Spectral analysis and density functional theory (DFT) investigations of benzopyran analogues, including structures similar to 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, have been reported. These studies provide insights into the physicochemical properties and potential photovoltaic efficiency, suggesting applications in materials science (Al-Otaibi et al., 2020).

Application in Synthesis of Photovoltaic Materials

The compound and its derivatives have found applications in the synthesis of materials with potential photovoltaic properties. Research has focused on synthesizing chromen-4-one derivatives and investigating their interactions with graphene, which could lead to advancements in the development of photovoltaic materials (Al-Otaibi et al., 2020).

Antifungal and Antitumor Activities

Several studies have explored the antifungal and antitumor activities of chromen-4-one derivatives. Novel coumarin derivatives, for example, have been synthesized and shown to possess significant antifungal activities against specific strains, suggesting their potential in developing new antifungal agents (Bao et al., 2019). Additionally, derivatives linked to triazole moieties have demonstrated potent cytotoxic effects against various human cancer cell lines, highlighting their promise as anticancer agents (Liu et al., 2017).

Zukünftige Richtungen

The future directions for “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” could involve further exploration of its potential uses as a precursor in the preparation of FPR antagonists . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas.

Eigenschaften

IUPAC Name |

7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYFSMBIYHJJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417382 |

Source

|

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

CAS RN |

84858-65-1 |

Source

|

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)